molecular formula C16H18N4OS B2425645 (2-(Ethylthio)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2034420-22-7

(2-(Ethylthio)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No.: B2425645
CAS No.: 2034420-22-7
M. Wt: 314.41
InChI Key: BIBHCVZVILCMJN-UHFFFAOYSA-N
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Description

(2-(Ethylthio)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a synthetic organic compound of significant interest in medicinal chemistry research, particularly in the design of novel kinase inhibitors. Its molecular structure incorporates two privileged pharmacophores: an azetidine ring and a pyrimidine scaffold. The azetidine ring, a four-membered nitrogen heterocycle, is increasingly valued in drug discovery for its role in improving physicochemical properties and metabolic stability. The pyrimidine ring is a common motif in pharmaceuticals and is known for its ability to participate in key hydrogen-bonding interactions with biological targets, similar to purine bases in nucleotides. This combination suggests potential for the compound to act as a key intermediate or scaffold in the development of targeted therapies. Researchers can leverage this compound in projects focused on cancer research, kinase profiling, and signal transduction pathway analysis. The structure-activity relationship (SAR) of this compound can be probed through modifications at the ethylthio moiety, the pyrimidine ring, or the azetidine nitrogen to optimize potency and selectivity. Available data on its structure is accessible via PubChem (CID 119103777). This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and referring to the safety data sheet (SDS) before use.

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-2-22-14-7-4-3-6-13(14)15(21)20-10-12(11-20)19-16-17-8-5-9-18-16/h3-9,12H,2,10-11H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBHCVZVILCMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Ethylthio)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Ethylthio Group:

    Azetidinone Formation: The azetidinone ring is synthesized via cyclization reactions, often using azetidine derivatives.

    Coupling Reactions: The final step involves coupling the ethylthio phenyl intermediate with the pyrimidinylamino azetidinone under specific conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-(Ethylthio)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the azetidinone ring, leading to the formation of reduced derivatives.

    Substitution: The phenyl ring and the pyrimidinylamino group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of strong bases or acids.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced azetidinone derivatives, and various substituted phenyl and pyrimidinylamino compounds.

Scientific Research Applications

(2-(Ethylthio)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (2-(Ethylthio)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Methylthio)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
  • (2-(Ethylthio)phenyl)(3-(pyridin-2-ylamino)azetidin-1-yl)methanone
  • (2-(Ethylthio)phenyl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone

Uniqueness

What sets (2-(Ethylthio)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications, offering opportunities for the development of novel materials and therapeutic agents.

Biological Activity

(2-(Ethylthio)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a synthetic compound that has attracted attention in various fields of biological research, particularly for its potential therapeutic applications. Its unique structure, characterized by an ethylthio group, a pyrimidinylamino moiety, and an azetidinylmethanone framework, suggests diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can modulate the activity of enzymes and receptors, leading to various biochemical responses. For instance, in antimicrobial studies, it may inhibit key enzymes involved in bacterial cell wall synthesis, thereby exerting its antibacterial effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's mechanism appears to involve the disruption of bacterial cell wall integrity and interference with essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells by disrupting microtubule dynamics and triggering cell cycle arrest. For example, similar compounds have shown effectiveness in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation .

Case Studies

  • Anticancer Efficacy : A study on derivatives of related compounds demonstrated that certain structural modifications led to enhanced anticancer activity against various cancer cell lines, including prostate and breast cancer cells. The IC50 values reported ranged from 0.85 to 3.32 µM for different cell types .
  • Mechanistic Insights : Further investigations revealed that the compound could activate caspases involved in apoptosis and modulate the expression of proteins associated with cell survival, such as Bcl-2 .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is insightful:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
(2-(Methylthio)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanoneStructureModerateHigh
(2-(Ethylthio)phenyl)(3-(pyridin-2-ylamino)azetidin-1-yl)methanoneStructureHighModerate
(2-(Ethylthio)phenyl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanoneStructureLowHigh

Q & A

Q. What are the optimal synthetic routes for (2-(Ethylthio)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone?

The synthesis typically involves multi-step reactions, including:

  • Step 1: Functionalization of the azetidine ring with pyrimidin-2-ylamine via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) .
  • Step 2: Introduction of the 2-(ethylthio)phenyl group through Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation, using palladium catalysts (e.g., Pd(OAc)₂) and ligands like PPh₃ .
  • Step 3: Purification via column chromatography (e.g., SiO₂ with hexane/ethyl acetate gradients) and recrystallization to achieve >95% purity .
    Key Considerations: Solvent choice (e.g., DMF for polar intermediates), temperature control (50–80°C for coupling steps), and catalyst loading (0.1–0.2 equiv) significantly impact yield (reported 60–75%) .

Q. How can researchers confirm the structural integrity of this compound?

Orthogonal analytical techniques are critical:

  • NMR Spectroscopy: ¹H and ¹³C NMR verify the azetidine ring (δ ~3.5–4.5 ppm for CH₂ groups), pyrimidinylamine (δ ~8.0–8.5 ppm for aromatic protons), and ethylthio moiety (δ ~1.3–1.5 ppm for CH₃) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ = 356.15) and fragmentation patterns .
  • X-ray Crystallography: Resolves stereochemistry and bond angles, particularly for the azetidine ring’s conformation .

Q. What are the primary functional groups influencing reactivity?

  • Azetidine Ring: Strain-driven reactivity enables ring-opening reactions or functionalization at the nitrogen .
  • Pyrimidin-2-ylamino Group: Participates in hydrogen bonding (N–H as donor) and π-π stacking, critical for enzyme inhibition .
  • Ethylthio Group: Susceptible to oxidation (e.g., forming sulfoxides) or nucleophilic displacement .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays?

Contradictions may arise from assay conditions or target promiscuity. Strategies include:

  • Dose-Response Curves: Validate activity across multiple concentrations (e.g., IC₅₀ values in enzyme inhibition assays) .
  • Orthogonal Assays: Compare fluorescence polarization (binding affinity) with cell-based viability assays (functional impact) .
  • Computational Docking: Map interactions with biological targets (e.g., kinases) to explain discrepancies between in vitro and in vivo results .

Q. What methodologies optimize the compound’s stability in physiological conditions?

  • pH Stability Studies: Monitor degradation via HPLC at pH 1–9; azetidine rings are prone to hydrolysis under acidic conditions .
  • Metabolic Stability: Use liver microsomes to identify vulnerable sites (e.g., ethylthio oxidation) and guide derivatization (e.g., replacing S with CF₃) .
  • Formulation Strategies: Encapsulation in liposomes or PEGylation improves half-life in plasma .

Q. How can the electronic properties of the ethylthio group be leveraged in material science applications?

  • Conductivity Studies: The sulfur atom’s lone pairs enhance charge transport in organic semiconductors. Cyclic voltammetry (CV) reveals redox activity at ~-0.3 V (vs. Ag/AgCl) .
  • DFT Calculations: Predict HOMO/LUMO levels; the ethylthio group lowers the bandgap by 0.4 eV compared to methoxy analogs .

Key Challenges and Future Directions

  • Stereochemical Control: Azetidine’s ring strain complicates enantioselective synthesis. Chiral auxiliaries or asymmetric catalysis are under exploration .
  • Target Identification: Proteomics (e.g., affinity pull-down assays) are needed to map off-target effects .
  • Scalability: Continuous-flow systems may improve reproducibility of multi-step syntheses .

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